![molecular formula C18H20KNO11S B1146401 硫酸钾[(2R,3S,4R,5R,6R)-5-乙酰氨基-3,4-二羟基-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-2-基]甲酯 CAS No. 154639-35-7](/img/structure/B1146401.png)
硫酸钾[(2R,3S,4R,5R,6R)-5-乙酰氨基-3,4-二羟基-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-2-基]甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that features a unique combination of functional groups, including acetamido, dihydroxy, and sulfate groups
科学研究应用
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of this compound is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes, including cell signaling and molecular recognition .
Mode of Action
The compound acts as a fluorogenic substrate for β-hexosaminidase . Upon enzymatic cleavage by β-hexosaminidase, a fluorescent product, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .
Biochemical Pathways
The action of this compound is involved in the lysosomal degradation pathway of glycosaminoglycans . When β-hexosaminidase activity is deficient, it can lead to the accumulation of undegraded glycosaminoglycans, causing various lysosomal storage disorders .
Pharmacokinetics
As a substrate for an enzyme, it is expected to be metabolized and excreted following enzymatic cleavage .
Result of Action
The enzymatic cleavage of this compound by β-hexosaminidase results in the release of 4-MU, whose fluorescence can be measured . This allows for the quantification of β-hexosaminidase activity, providing insights into the function of this enzyme in biological processes .
Action Environment
The action of this compound, like many enzymatic reactions, can be influenced by various environmental factors such as pH and temperature . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the acetamido and dihydroxy groups. The final step involves the sulfation of the compound to introduce the sulfate group. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the acetamido group may produce primary amines.
相似化合物的比较
Similar Compounds
- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate
- Alternanthin
- Dicliripariside C
Uniqueness
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-FBFKMQNYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858118 |
Source


|
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210357-37-2 |
Source


|
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

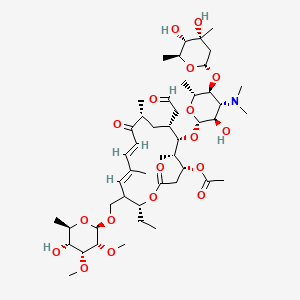
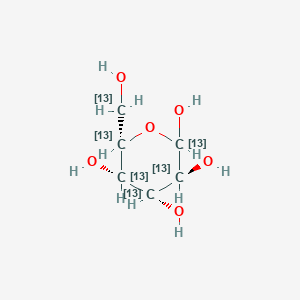
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
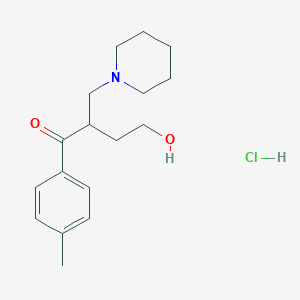
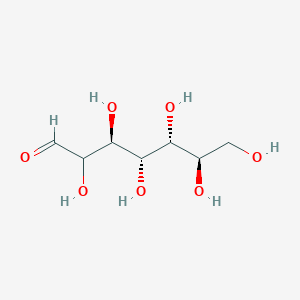
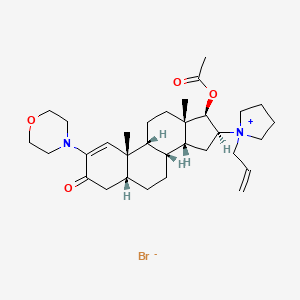
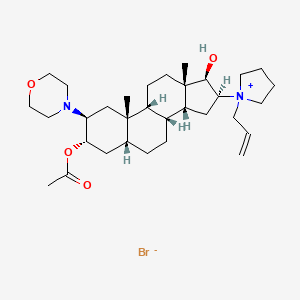


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)

